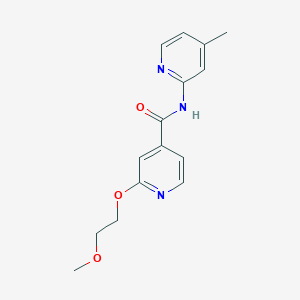

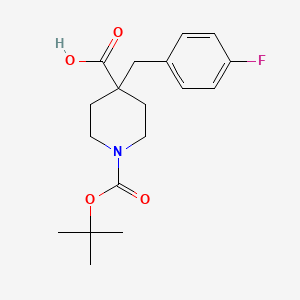

![molecular formula C21H17N3O3S B2916630 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 681164-91-0](/img/structure/B2916630.png)

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

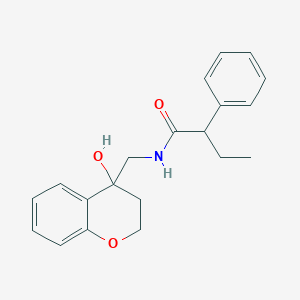

“3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a compound that has been synthesized and studied for its potential biological activities . It contains a benzothiazole ring, a piperazine ring, and a chromen-4-one ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been synthesized as topoisomerase I inhibitors . The synthesis involved the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to give 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas, which were cyclized with acid .

Molecular Structure Analysis

The molecular structure of “3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” can be inferred from its name. It contains a benzothiazole ring, a piperazine ring, and a chromen-4-one ring . The exact structure would depend on the positions of the substituents on these rings.

科学的研究の応用

Antimicrobial and Antitumor Activities

A notable area of application for derivatives similar to 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is in the development of antimicrobial and antitumor agents. Research has explored various derivatives for their biological activity against a range of bacteria, fungi, and cancer cell lines.

Antimicrobial Activity : Thiazolidinone derivatives, including those related to the chemical structure , have been synthesized and evaluated for antimicrobial activity against several bacteria and fungi. For instance, a study synthesized thiazolidinone compounds incorporating 1-pyridin-2-yl-piperazine, showing significant antimicrobial effects against eight bacteria and four fungi (Patel et al., 2012). Furthermore, coumarin-thiazole derivatives have been developed, demonstrating potent antimicrobial properties when incorporated into polyurethane coatings, suggesting potential applications in antimicrobial surface treatments (El‐Wahab et al., 2014).

Antitumor Activity : Benzochromene derivatives have shown promise in antitumor research, with certain compounds exhibiting increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in cancer cell lines, indicating potential as chemotherapeutic agents (Ahagh et al., 2019). Additionally, novel N1-(coumarin-7-yl)amidrazones incorporating N-piperazines have been evaluated for their antitumor activity, with some derivatives showing potent effects against MCF-7 and K562 cells, highlighting the therapeutic potential of such compounds in cancer treatment (Mustafa et al., 2011).

Ligand Binding and DNA Interaction

Another significant application involves the study of ligand binding to DNA structures, particularly G-quadruplexes, which are relevant to cancer research. Compounds with the benzo[d]thiazol-2-yl)piperazine motif have been investigated for their ability to bind and stabilize G-quadruplex structures, offering insights into potential antitumor mechanisms and therapeutic strategies.

- G-quadruplex DNA Binding : Research into compounds similar to 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one has revealed their capacity to interact with G-quadruplex DNA. One study found that a related compound demonstrated potent ligand binding to the G-quadruplex [d(TGGGGT)]4 with significant in vitro antitumor activity, providing a comprehensive understanding of the binding mechanism through metadynamics simulations (Di Leva et al., 2014).

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity againstacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Benzothiazole derivatives have been shown to interact strongly with the active sites of both ache and mao-b enzymes . This interaction inhibits the activity of these enzymes, potentially altering neurotransmitter levels in the brain .

Biochemical Pathways

Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while inhibition of MAO-B affects the metabolism of dopamine, a neurotransmitter involved in mood regulation and motor control .

Pharmacokinetics

Benzothiazole derivatives have been studied for their potential in the treatment of alzheimer’s disease , suggesting that they may have suitable pharmacokinetic properties for central nervous system penetration.

Result of Action

Benzothiazole derivatives have been reported to inhibit ache and mao-b enzymes , which could lead to increased levels of acetylcholine and dopamine in the brain. This could potentially improve cognitive function and mood, respectively .

特性

IUPAC Name |

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-19-14-5-1-3-7-17(14)27-13-15(19)20(26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGYDFJZWOLOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

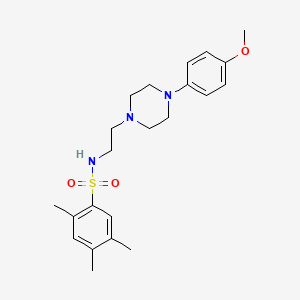

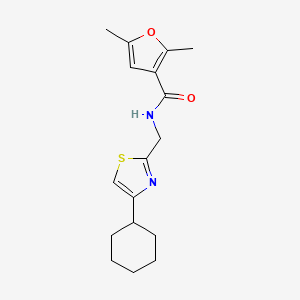

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2916548.png)

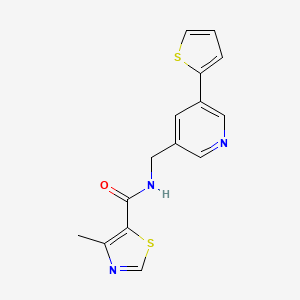

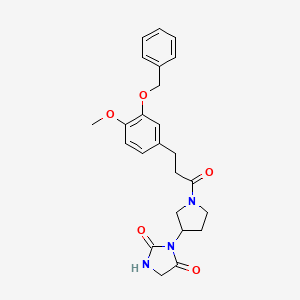

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)

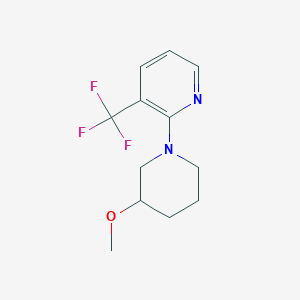

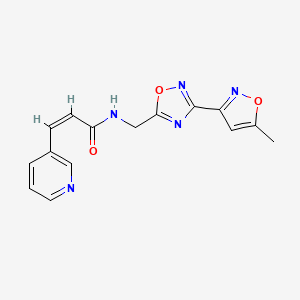

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)